molecular formula C24H34N2O3 B14932903 N-(3-methylbutyl)-1'-oxo-2'-(tetrahydrofuran-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

N-(3-methylbutyl)-1'-oxo-2'-(tetrahydrofuran-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B14932903
M. Wt: 398.5 g/mol
InChI Key: WDQPKXWSADLADE-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)-1’-oxo-2’-(tetrahydrofuran-2-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique spiro structure. This compound is characterized by its intricate molecular architecture, which includes a cyclopentane ring fused with an isoquinoline moiety and a tetrahydrofuran ring. The presence of various functional groups such as carboxamide and oxo groups makes this compound a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutyl)-1’-oxo-2’-(tetrahydrofuran-2-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline core, followed by the introduction of the cyclopentane ring through a spirocyclization reaction. The tetrahydrofuran ring is then attached via a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group through an amidation reaction under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis machines and high-throughput screening techniques to optimize reaction conditions. The use of catalysts and solvents is crucial to enhance the yield and purity of the final product. Techniques such as chromatography and crystallization are employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutyl)-1’-oxo-2’-(tetrahydrofuran-2-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound .

Scientific Research Applications

N-(3-methylbutyl)-1’-oxo-2’-(tetrahydrofuran-2-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)-1’-oxo-2’-(tetrahydrofuran-2-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methylbutyl)-N’-(oxolan-2-ylmethyl)ethanediamide
  • N-(3-methylbutyl)-N’-(tetrahydrofuran-2-ylmethyl)ethanediamide

Uniqueness

N-(3-methylbutyl)-1’-oxo-2’-(tetrahydrofuran-2-ylmethyl)-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. The presence of multiple functional groups allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C24H34N2O3

Molecular Weight

398.5 g/mol

IUPAC Name

N-(3-methylbutyl)-1-oxo-2-(oxolan-2-ylmethyl)spiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C24H34N2O3/c1-17(2)11-14-25-22(27)21-19-9-3-4-10-20(19)23(28)26(16-18-8-7-15-29-18)24(21)12-5-6-13-24/h3-4,9-10,17-18,21H,5-8,11-16H2,1-2H3,(H,25,27)

InChI Key

WDQPKXWSADLADE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)C1C2=CC=CC=C2C(=O)N(C13CCCC3)CC4CCCO4

Origin of Product

United States

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